molecular formula C11H8N4O6 B5106720 [2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate

[2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B5106720
M. Wt: 292.20 g/mol
InChI Key: XEOHTWLHVFWPHG-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate is a complex organic compound that features a nitrophenyl group, an oxoethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves multiple steps. One common method starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the oxoethyl group through a series of oxidation and esterification reactions. The final step involves the cyclization to form the oxadiazole ring under controlled conditions, often using a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrophenyl and oxadiazole groups suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with various enzymes and proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate: shares similarities with other nitrophenyl and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O6/c12-10-9(13-21-14-10)11(17)20-5-8(16)6-1-3-7(4-2-6)15(18)19/h1-4H,5H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOHTWLHVFWPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=NON=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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